molecular formula C12H10FN3 B13423353 N'-(3-fluorophenyl)pyridine-4-carboximidamide CAS No. 23565-11-9

N'-(3-fluorophenyl)pyridine-4-carboximidamide

Cat. No.: B13423353
CAS No.: 23565-11-9
M. Wt: 215.23 g/mol
InChI Key: PSASAOMEXWAJEI-UHFFFAOYSA-N
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Description

N’-(3-fluorophenyl)pyridine-4-carboximidamide is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)pyridine-4-carboximidamide typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for N’-(3-fluorophenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)pyridine-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-fluorophenyl)pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorophenyl)pyridine-4-carboxamide
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 2-(4-Fluorophenyl)pyridine-3-carboxamide

Uniqueness

N’-(3-fluorophenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

CAS No.

23565-11-9

Molecular Formula

C12H10FN3

Molecular Weight

215.23 g/mol

IUPAC Name

N'-(3-fluorophenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C12H10FN3/c13-10-2-1-3-11(8-10)16-12(14)9-4-6-15-7-5-9/h1-8H,(H2,14,16)

InChI Key

PSASAOMEXWAJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(C2=CC=NC=C2)N

Origin of Product

United States

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